L-Valyl-L-valylglycylglycine
Description
L-Valyl-L-valylglycylglycine (Val-Val-Gly-Gly) is a synthetic tetrapeptide composed of two L-valine residues followed by two glycine residues. Its molecular structure features hydrophobic valine side chains and flexible glycine moieties, making it a subject of interest in peptide stability and conformational studies. The compound’s IUPAC name is 2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]acetic acid, and its ChemSpider ID is 21835-35-8 .
Properties
CAS No. |
868383-36-2 |
|---|---|
Molecular Formula |
C14H26N4O5 |
Molecular Weight |
330.38 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H26N4O5/c1-7(2)11(15)13(22)18-12(8(3)4)14(23)17-5-9(19)16-6-10(20)21/h7-8,11-12H,5-6,15H2,1-4H3,(H,16,19)(H,17,23)(H,18,22)(H,20,21)/t11-,12-/m0/s1 |
InChI Key |
YKPOYCUKOFWLHL-RYUDHWBXSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Valyl-L-valylglycylglycine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is added.
Repeat: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis uses enzymes like L-amino acid ligases to catalyze the formation of peptide bonds between amino acids. This method can be more environmentally friendly and cost-effective compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-valylglycylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation: Oxidation of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds if present.
Substitution: Substitution reactions involving the amino or carboxyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the specific substitution reaction desired.
Major Products Formed
Hydrolysis: L-valine and glycine.
Oxidation: Oxidized forms of the amino acids.
Reduction: Reduced forms of the peptide if disulfide bonds are present.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Valyl-L-valylglycylglycine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.
Industry: Utilized in the development of biodegradable materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Valyl-L-valylglycylglycine depends on its specific application. In biological systems, it may interact with receptors or enzymes, modulating their activity. The peptide can also serve as a substrate for proteolytic enzymes, leading to the release of its constituent amino acids, which can then participate in various metabolic pathways.
Comparison with Similar Compounds
The following analysis compares L-Valyl-L-valylglycylglycine with structurally related peptides, focusing on sequence, molecular features, and inferred properties.
Structural and Functional Differences
Valylglycylglycine (Val-Gly-Gly)
- Sequence : Val-Gly-Gly (tripeptide).
- Key Features : Contains one valine and two glycines. The shorter chain reduces hydrophobicity compared to Val-Val-Gly-Gly, while retaining glycine-derived flexibility.
- Inferred Properties : Likely more water-soluble than Val-Val-Gly-Gly due to fewer hydrophobic valine residues .
L-Glutaminyl-L-valyl-L-threonyl-L-asparaginyl-L-valylglycylglycine
- Sequence : Gln-Val-Thr-Asn-Val-Gly-Gly (heptapeptide).
- Key Features : Incorporates polar residues (glutamine, threonine, asparagine) alongside valine and glycine.
Valyllysine (Val-Lys)
- Sequence : Val-Lys (dipeptide).
- Key Features : Lysine introduces a positively charged side chain at physiological pH.
L-Alanyl-L-prolylglycyl-L-valyl
- Sequence : Ala-Pro-Gly-Val (tetrapeptide).
- Key Features : Proline induces structural rigidity, while alanine and valine contribute hydrophobicity.
- Inferred Properties : Reduced flexibility compared to Val-Val-Gly-Gly due to proline’s cyclic structure .
Molecular Data Comparison
Research Implications
- Hydrophobicity : Val-Val-Gly-Gly’s dual valine residues may favor membrane interactions or protein binding pockets, unlike more polar analogs like Gln-Val-Thr-Asn-Val-Gly-Gly .
- Flexibility : Glycine-rich sequences (e.g., Val-Gly-Gly, Val-Val-Gly-Gly) are ideal for studying peptide dynamics, whereas proline-containing peptides (e.g., Ala-Pro-Gly-Val) restrict conformational freedom .
- Solubility : Charged residues (e.g., lysine in Val-Lys) enhance aqueous solubility, a trait absent in Val-Val-Gly-Gly, which may require organic solvents for handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
